

Application Notes and Protocols: Methyl 1H-imidazole-2-carboxylate in Organic Synthesis

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Compound of Interest

Compound Name: Methyl 1H-imidazole-2-carboxylate

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Introduction

Methyl 1H-imidazole-2-carboxylate is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including the imidazole core and the reactive carboxylate group, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of **methyl 1H-imidazole-2-carboxylate** in the synthesis of pharmaceuticals and other functional molecules.

Applications in Medicinal Chemistry

The imidazole scaffold is a common motif in many natural products and pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate with metal ions.^[1] **Methyl 1H-imidazole-2-carboxylate** serves as a key intermediate in the development of novel therapeutics, particularly in the areas of antibacterial and antiviral research.

Metallo- β -Lactamase (MBL) Inhibitors

Bacterial resistance to β -lactam antibiotics, mediated by metallo- β -lactamases (MBLs), poses a significant threat to global health.^[2] The development of MBL inhibitors that can be co-administered with existing antibiotics is a critical strategy to combat this resistance. Derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of MBLs, such as

Verona Integron-encoded MBLs (VIMs).[1][2] These compounds act by chelating the zinc ions in the active site of the enzyme, restoring the efficacy of carbapenem antibiotics against resistant Gram-negative bacteria like *Pseudomonas aeruginosa*. [1][2]

Structure-activity relationship (SAR) studies have shown that substituents at the N-1 position of the imidazole ring are crucial for potent inhibition of class B1 MBLs.[2] Optimization of these derivatives has led to compounds with significant synergistic activity with meropenem.[2]

Quantitative Data for MBL Inhibition:

Compound	Target MBL	IC ₅₀ (μM)	Synergistic Activity with Meropenem	Reference
Optimized 1H-imidazole-2-carboxylic acid derivative (55)	VIM-2	Potent Inhibition	Displayed potent synergistic activity	[2]
1H-imidazole-2-carboxylic acid derivative (28)	VIM-2, VIM-5	0.018	Improved synergistic effects	[3]

Antiviral Agents

The imidazole core is also a key component in the design of novel antiviral compounds.[1] Derivatives of **methyl 1H-imidazole-2-carboxylate** are utilized as synthetic intermediates for 1-hydroxyimidazole derivatives, which have demonstrated promising inhibitory activity against orthopoxviruses, including Vaccinia virus and cowpox virus.[1][4] Some of these compounds have exhibited high selectivity indices in vitro.[1]

Quantitative Data for Antiviral Activity:

Compound	Virus	IC ₅₀ (µg/mL)	Selectivity Index (SI)	Reference
1-hydroxyimidazole derivative	Vaccinia virus	1.29 ± 0.09	High	[5]
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (1f)	Vaccinia virus	-	919	[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

This protocol describes the synthesis of methyl 1-methyl-1H-imidazole-2-carboxylate from 1-methyl-1H-imidazole.[6]

Materials:

- 1-methyl-1H-imidazole
- Triethylamine
- Methyl chloroformate
- Acetonitrile
- Ethanol
- Water
- 100 mL three-necked flask

- Stirrer
- Cooling bath
- Argon atmosphere setup

Procedure:

- Set up a 100 mL three-necked flask under an argon atmosphere.
- Add 22 mL of acetonitrile and 6.3 mL of methyl chloroformate to the flask and cool the mixture to -20 °C.
- Prepare a solution of 3.3 g of 1-methyl-1H-imidazole and 6.8 mL of triethylamine in 8 mL of acetonitrile.
- Add the 1-methyl-1H-imidazole solution to the cooled methyl chloroformate solution over a period of 30 minutes.
- Stir the reaction mixture at room temperature for the specified reaction time (see table below for variations).
- Upon completion, add 20 mL of ethanol and 10 mL of water to dissolve any precipitate.
- The yield can be determined by taking a 1 mL aliquot of the uniform solution, diluting it 1000 times with acetonitrile, and analyzing it by HPLC.

Reaction Parameter Optimization:

Entry	Triethylamine (equivalents)	Addition Time (min)	Reaction Time (h)	Yield (%)
1	1.5	30	1	85
2	2.0	30	1	90
3	2.0	60	1	92
4	2.0	30	3	95

Protocol 2: Fischer Esterification of 1H-imidazole-2-carboxylic Acid

This protocol provides a general procedure for the synthesis of **methyl 1H-imidazole-2-carboxylate** via Fischer esterification of 1H-imidazole-2-carboxylic acid.[\[1\]](#)

Materials:

- 1H-imidazole-2-carboxylic acid
- Methanol
- Concentrated sulfuric acid (catalyst)
- Round-bottomed flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Dichloromethane
- 0.6 M Sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Rotary evaporator

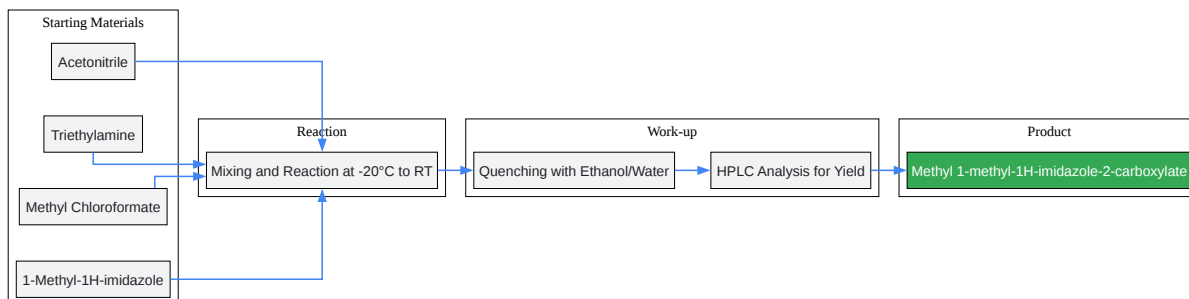
Procedure:

- In a round-bottomed flask, dissolve 1H-imidazole-2-carboxylic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

- Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.
- Extract the aqueous layer with dichloromethane (3 x volume).
- Wash the combined organic layers with 0.6 M sodium bicarbonate solution to neutralize any remaining acid. Caution: Foaming may occur.
- Wash the organic layer with saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization to yield pure **methyl 1H-imidazole-2-carboxylate**.

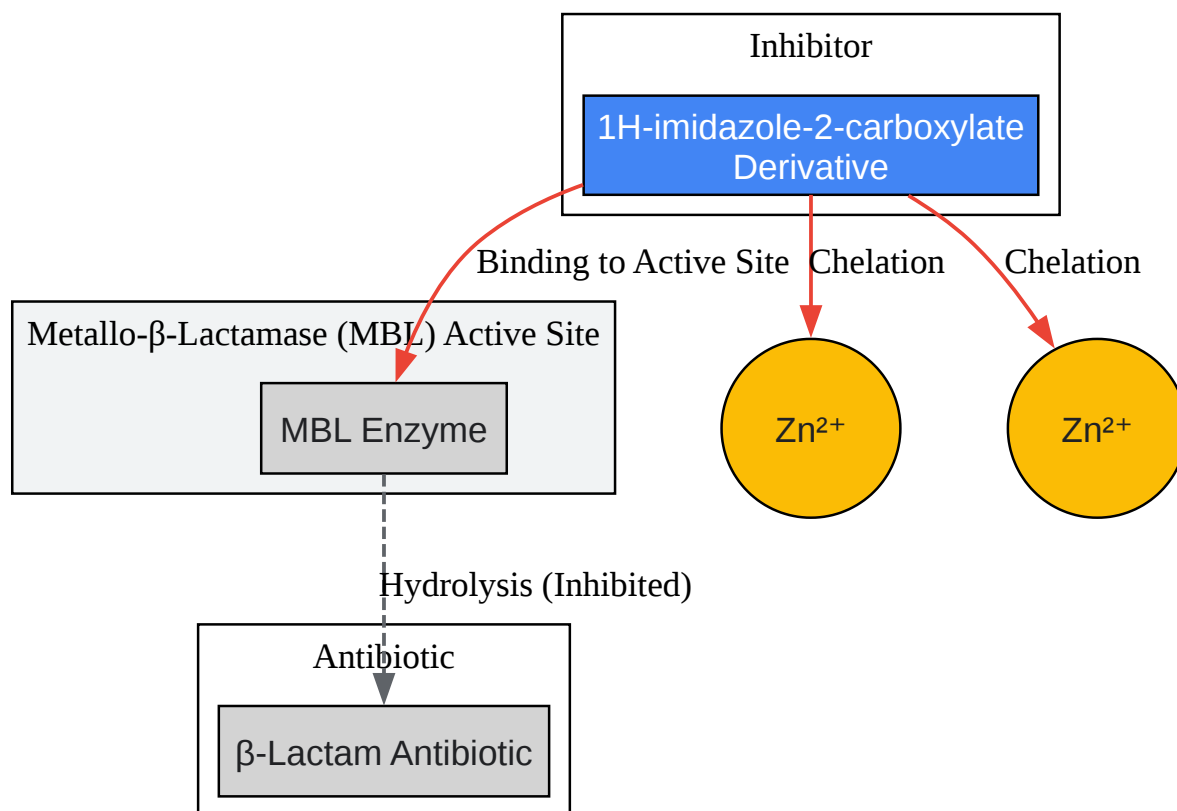
Note: The imidazole ring can be sensitive to harsh acidic conditions. Milder esterification methods using reagents like methyl imidazole carbamate (MImC) can be employed for sensitive substrates.^[1]

Visualizations



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Caption: Synthetic workflow for methyl 1-methyl-1H-imidazole-2-carboxylate.



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Caption: Mechanism of MBL inhibition by 1H-imidazole-2-carboxylate derivatives.

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